Gem-Dimethyl Spacer Enables Soluble Cyclopolymer Formation vs. Gelation with Oligomethylene Divinyl Ethers Under Cationic Conditions
In cationic polymerization studies of divinyl ether series, 1,4-butanediol divinyl ether (C-4) with an oligomethylene spacer formed soluble polymers even at ~100% monomer conversion, whereas longer oligomethylene analogs C-6 and C-8 underwent gelation at ~90% conversion [1]. The target compound, 2,2-dimethyl-1,3-bis(vinyloxy)propane, features a gem-dimethyl-substituted spacer that introduces steric hindrance via the Thorpe–Ingold effect, which has been explicitly exploited to suppress intermolecular propagation and enhance cyclopolymerization tendency in divinyl ether systems containing gem-dimethyl groups on the spacer [2]. In ring‑expansion cationic cyclopolymerization, a divinyl ether carrying a gem‑dimethyl group on the spacer yielded a soluble 'cyclic cyclopolymer' with controlled structure, in contrast to conventional divinyl ethers that produce crosslinked gels under similar conditions [2].
| Evidence Dimension | Gel formation vs. soluble cyclopolymer production at high monomer conversion under cationic polymerization |
|---|---|
| Target Compound Data | 2,2‑Dimethyl‑1,3‑bis(vinyloxy)propane (gem‑dimethyl spacer): enables soluble cyclic cyclopolymer via ring‑expansion cationic cyclopolymerization; gel‑free polymer obtained [2] |
| Comparator Or Baseline | Oligomethylene series: 1,4‑butanediol divinyl ether (C‑4) → soluble polymer at ~100% conversion; 1,6‑hexanediol divinyl ether (C‑6) and 1,8‑octanediol divinyl ether (C‑8) → gelation at ~90% conversion [1]. Oligooxyethylene series (O‑3 through O‑8) → gel‑free up to 100% conversion, but via solvation‑assisted intramolecular crosslinking, not steric suppression [1]. |
| Quantified Difference | Gem‑dimethyl spacer divinyl ether yields structurally controlled soluble cyclopolymer; oligomethylene spacers >C‑4 cause gelation at ≥90% conversion; oligooxyethylene spacers avoid gelation via an orthogonal (solvation) mechanism [1][2]. |
| Conditions | Cationic polymerization: HCl/ZnCl₂ initiating system in CH₂Cl₂ at −30 °C, [Monomer]₀ = 0.15 M (Hashimoto et al. 2004); living cationic cyclopolymerization with cyclic initiator (Kanazawa et al. 2020). |
Why This Matters
For procurement decisions in soluble cyclopolymer synthesis, the gem‑dimethyl spacer provides a steric rather than solvation‑based route to gel suppression, offering a structurally distinct mechanism that may be preferable when oligooxyethylene‑type solvation effects are undesired or incompatible with the target polymer architecture.
- [1] Hashimoto, T.; Nakamura, T.; Tanahashi, S.; Kodaira, T. Gel Formation in Cationic Polymerization of Divinyl Ethers. III. Effect of Oligooxyethylene Chain versus Oligomethylene Chain as Central Spacer Units. J. Polym. Sci. Part A: Polym. Chem. 2004, 42 (15), 3729–3738. https://doi.org/10.1002/pola.20219 View Source
- [2] Kanazawa, A.; Kanaoka, S.; Aoshima, S. Ring-Expansion Cationic Cyclopolymerization for the Construction of Cyclic Cyclopolymers. Prog. Polym. Sci. 2020, 107, 101278. https://doi.org/10.1016/j.progpolymsci.2020.101278 View Source
